

Application Note: Ultrasensitive Bioanalytical Method for Desisobutyryl-ciclesonide in Human Serum

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Compound of Interest

Compound Name: *Desisobutyryl-ciclesonide*

Cat. No.: *B192742*

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Abstract

This application note describes a highly sensitive and robust bioanalytical method for the quantification of **Desisobutyryl-ciclesonide** (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, in human serum. Leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Atmospheric Pressure Photoionization (APPI), this method achieves a lower limit of quantification (LLOQ) of 1 pg/mL, making it suitable for pharmacokinetic studies involving low-dose ciclesonide administration. The method demonstrates excellent linearity, precision, accuracy, and stability, ensuring reliable and reproducible results for clinical research and drug development.

Introduction

Ciclesonide is a prodrug corticosteroid used in the treatment of asthma and allergic rhinitis.[1][2][3] Upon inhalation, it is converted by esterases in the lungs to its pharmacologically active metabolite, **Desisobutyryl-ciclesonide** (des-CIC).[2][4][5] Des-CIC exhibits a high affinity for the glucocorticoid receptor, approximately 100 times greater than the parent drug.[2] Due to the low systemic exposure following inhalation, a highly sensitive bioanalytical method is crucial for accurately characterizing the pharmacokinetic profile of des-CIC.[6][7] This application note details a validated LC-APPI-MS/MS method that provides the necessary sensitivity and specificity for the determination of des-CIC in human serum.

Experimental

Materials and Reagents

- **Desisobutyryl-ciclesonide** (des-CIC) reference standard
- **Desisobutyryl-ciclesonide-d11** (des-CIC-d11) as internal standard (IS)
- HPLC-grade methanol, acetonitrile, and 1-chlorobutane
- Formic acid (reagent grade)
- Human serum (drug-free)
- Deionized water

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source.[\[6\]](#)[\[7\]](#)

Sample Preparation

A liquid-liquid extraction procedure is employed for the isolation of des-CIC from human serum.

- Thaw serum samples to room temperature.
- To a 0.500 mL aliquot of human serum, add the internal standard (des-CIC-d11).
- Add 1-chlorobutane as the extraction solvent.[\[6\]](#)[\[7\]](#)
- Vortex mix the samples vigorously.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

- Column: C18 analytical column
- Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[8][9]
- Flow Rate: [Specify flow rate, e.g., 0.5 mL/min]
- Injection Volume: [Specify injection volume, e.g., 10 µL]
- Column Temperature: 40°C
- Run Time: 4.7 minutes[6][7]

Mass Spectrometry

- Ionization Mode: Negative Atmospheric Pressure Photoionization (APPI)[6]
- Source Temperature: 300°C[6]
- Sprayer Voltage: -800 V[6]
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for des-CIC and des-CIC-d11.

Results and Discussion

The developed LC-APPI-MS/MS method demonstrates exceptional sensitivity, with a lower limit of quantification (LLOQ) of 1 pg/mL for des-CIC in human serum.[6][7] This represents a significant improvement over previously reported methods with LLOQs of 10 pg/mL.[8][9][10][11]

Method Validation

The method was rigorously validated according to regulatory guidelines, and the key performance characteristics are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r ²) |
|---------|---------------------------|---|
| des-CIC | 1 - 500 | > 0.99 |

Data synthesized from multiple sources indicating good linearity.[\[6\]](#)[\[7\]](#)

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
|----------|-----------------------|-----------------------------|-----------------------------|--------------------------|--------------------------|
| Low | 3 | ≤ 6.2 | ≤ 6.3 | 97.3 - 104.0 | 99.3 - 100.3 |
| Medium | 150 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| High | 380 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Precision and accuracy data are based on available information.[\[6\]](#)

Table 3: Recovery and Stability

| Parameter | Result |
|-----------------------------|---------------------------|
| Extraction Recovery | |
| des-CIC | Approximately 85% |
| Stability | |
| Freeze-Thaw (3 cycles) | Stable |
| Bench Top (24 hours) | Stable |
| Long-term (-20°C and -70°C) | Stable for up to 706 days |

Recovery and stability data demonstrate the robustness of the method.^{[6][7]}

Protocol: Quantification of Desisobutyryl-ciclesonide in Human Serum by LC-APPI-MS/MS

This protocol provides a step-by-step guide for the quantitative analysis of des-CIC in human serum.

Preparation of Standards and Quality Controls

1.1. Prepare a primary stock solution of des-CIC and des-CIC-d11 in a suitable organic solvent (e.g., methanol). 1.2. Prepare a series of working standard solutions by serially diluting the primary stock solution. 1.3. Prepare calibration standards by spiking drug-free human serum with the working standard solutions to achieve final concentrations ranging from 1 to 500 pg/mL. 1.4. Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Extraction

2.1. Label all sample tubes clearly. 2.2. Pipette 0.500 mL of serum sample, calibration standard, or QC sample into a microcentrifuge tube. 2.3. Add a fixed amount of the internal standard (des-CIC-d11) solution to each tube. 2.4. Add [Specify volume, e.g., 2 mL] of 1-chlorobutane to each tube. 2.5. Vortex each tube for [Specify time, e.g., 1 minute] to ensure thorough mixing. 2.6. Centrifuge the tubes at [Specify speed and time, e.g., 4000 rpm for 10 minutes] to separate the layers. 2.7. Carefully transfer the upper organic layer to a new set of labeled tubes. 2.8. Evaporate the solvent to dryness under a gentle stream of nitrogen at [Specify temperature, e.g., 40°C]. 2.9. Reconstitute the dried extract in [Specify volume, e.g., 100 µL] of the mobile phase. 2.10. Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

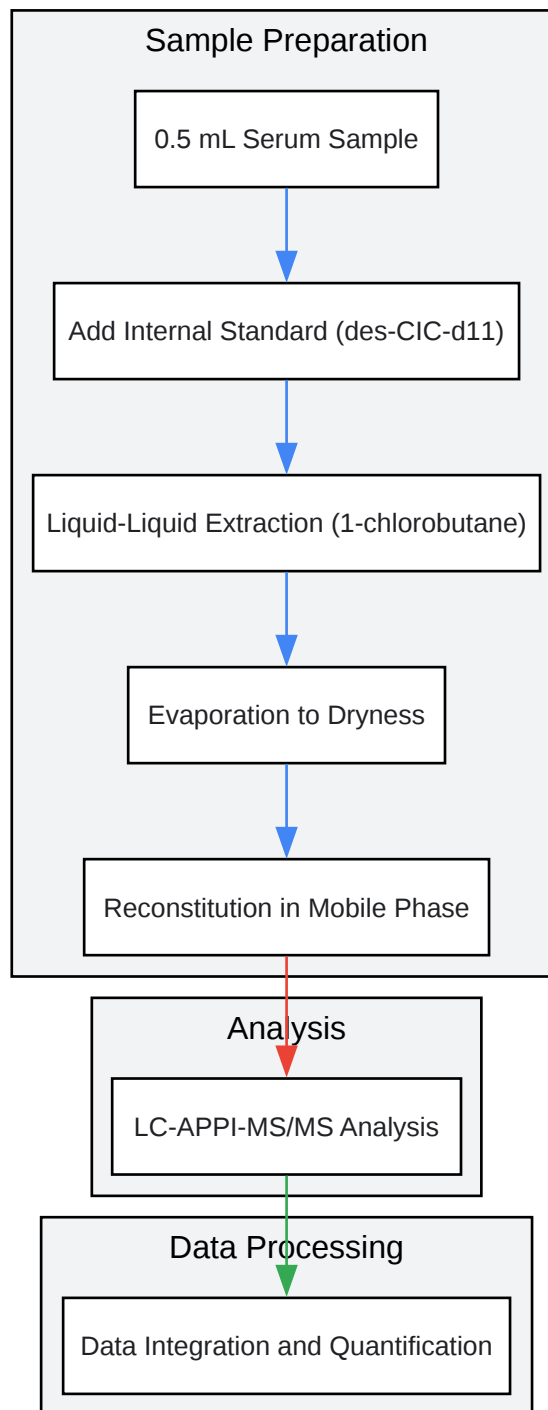
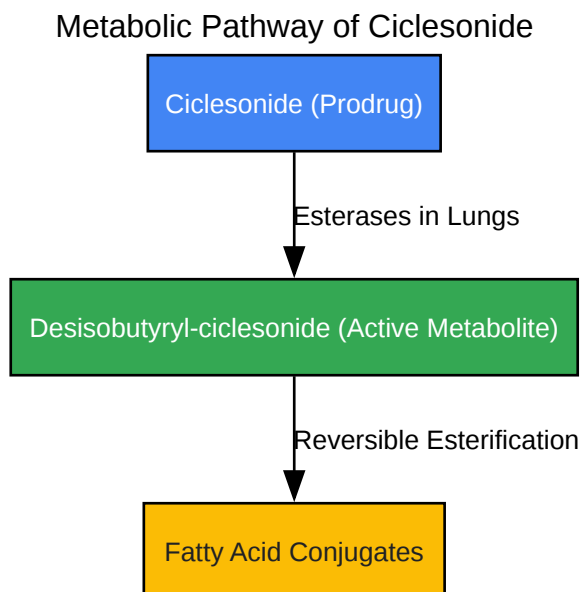
3.1. Set up the LC-MS/MS system with the parameters detailed in the "Experimental" section. 3.2. Create a sequence table including blanks, calibration standards, QC samples, and unknown samples. 3.3. Equilibrate the column with the initial mobile phase composition for at least [Specify time, e.g., 15 minutes]. 3.4. Inject the samples onto the LC-MS/MS system.

Data Analysis

4.1. Integrate the peak areas for des-CIC and the internal standard (des-CIC-d11). 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model. 4.4. Determine the concentration of des-CIC in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for des-CIC Analysis



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